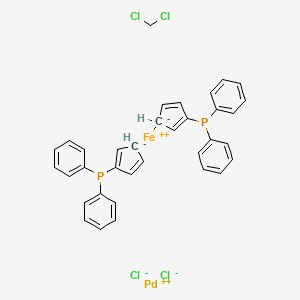

![molecular formula C₁₃H₁₇NO₅ B1141431 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid CAS No. 942404-97-9](/img/no-structure.png)

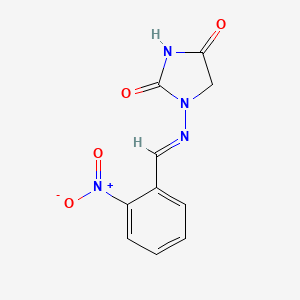

5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves multi-step reactions starting from simpler benzoic acid compounds. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a similar compound, starts from 4-amino-2-hydroxybenzoic acid, proceeding through several steps including methylation, ethylation, and oxidation, with a total yield of 24.5% (Wang Yu, 2008). Although not directly about 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid, these processes highlight typical synthetic routes for related compounds, involving functional group transformations and protection-deprotection strategies.

Molecular Structure Analysis

Studies on similar compounds, such as 5-[(E)-(2,6-Dichlorobenzylidene)amino]-2-hydroxybenzoic acid, reveal intricate molecular arrangements and interactions. This compound features two geometrically different molecules within its structure, showcasing intramolecular hydrogen bonding and forming dimers through intermolecular interactions (M. Tahir, H. Shad, M. N. Khan, M. Tariq, 2010). Such analyses are critical for understanding the reactivity and interaction potential of 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid.

Chemical Reactions and Properties

The chemical reactions of benzoic acid derivatives can be complex, involving various functional groups. For instance, reactions of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles result in new classes of unnatural amino acids, showcasing the versatility of benzoic acid derivatives in synthesizing new molecular structures (B. Trofimov et al., 2009). Such reactions are indicative of the potential transformations that 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid might undergo.

Physical Properties Analysis

The physical properties of similar compounds, such as crystal structure, melting points, and solubility, can be determined through various analytical techniques. For example, the crystal structure of 3-Carboxyanilinium 3-carboxy-4-hydroxybenzenesulfonate reveals specific hydrogen-bonding patterns and three-dimensional arrangements, providing insights into the solid-state characteristics of benzoic acid derivatives (Graham Smith, 2005). These properties are essential for predicting the behavior of 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, can be inferred from studies on similar compounds. For instance, the study on di-n-octyltin(IV) complexes with 5-[(E)-2-(aryl)-1-diazenyl]-2-hydroxybenzoic acid provides insights into the coordination chemistry and potential reactivity of benzoic acid derivatives with metal ions, highlighting their versatility in forming complex structures (T. Baul et al., 2007).

Wissenschaftliche Forschungsanwendungen

Overview

5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic acid is part of a broad category of compounds that have attracted interest in various scientific research areas. While specific studies directly addressing this compound were not found, insights can be drawn from research on closely related compounds, including derivatives of hydroxybenzoic acid and their applications in materials science, medicine, and environmental science.

Applications in Materials Science

Research into the conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), has highlighted the potential of these compounds in replacing non-renewable hydrocarbon sources. Derivatives of HMF, including those related to hydroxybenzoic acid structures, are considered for the production of polymers, functional materials, and fuels. This indicates a potential application of 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic acid in developing new materials and sustainable chemical sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Medical Research Applications

Gallic acid and its derivatives, structurally related to hydroxybenzoic acids, have been extensively studied for their anti-inflammatory properties. These studies suggest that compounds like 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic acid could have potential applications in treating inflammation-related diseases. The mechanisms involve modulation of MAPK and NF-κB signaling pathways, reducing the release of inflammatory cytokines, and potentially offering a basis for new therapeutic strategies (Bai et al., 2020).

Environmental Science Applications

Studies on parabens, which are esters of para-hydroxybenzoic acid, have highlighted the environmental persistence and potential endocrine-disrupting effects of these compounds. This research stream informs the environmental impact and fate of similar compounds, suggesting that detailed studies on 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic acid could contribute to understanding its environmental behavior and safety profile (Haman, Dauchy, Rosin, & Munoz, 2015).

Eigenschaften

CAS-Nummer |

942404-97-9 |

|---|---|

Produktname |

5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid |

Molekularformel |

C₁₃H₁₇NO₅ |

Molekulargewicht |

267.28 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

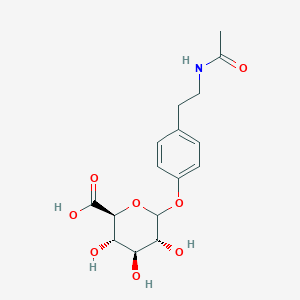

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone](/img/structure/B1141364.png)